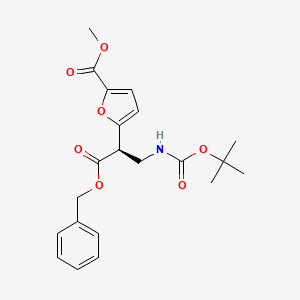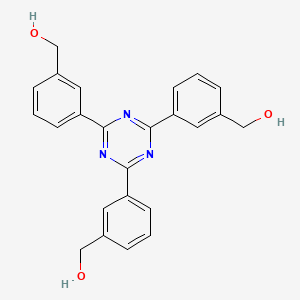
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol: is a complex organic compound characterized by a triazine core substituted with benzene rings and hydroxymethyl groups. This compound is part of the broader class of triazine derivatives, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol typically involves the nucleophilic substitution of cyanuric chloride with benzene derivatives. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions are employed.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of triazine derivatives with reduced aromaticity.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is used as a building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing .
Biology and Medicine: In biological research, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its triazine core is also investigated for its antitumor properties .
Industry: Industrially, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .
Mecanismo De Acción
The mechanism of action of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can act as a scaffold, allowing for the attachment of various functional groups that modulate its activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
- 4’,4’‘’,4’‘’‘’- (1,3,5-triazine-2,4,6-triyl)tris ( ( [1,1’-biphenyl]-4-amine))
- 2,4,6-三(4-氨基苯基)-1,3,5-三嗪
- PO-T2T (1,3,5-Triazine-2,4,6-triyl)tris (benzene-3,1-diyl)tris (diphenylphosphine oxide)
Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propiedades
Fórmula molecular |
C24H21N3O3 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
[3-[4,6-bis[3-(hydroxymethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C24H21N3O3/c28-13-16-4-1-7-19(10-16)22-25-23(20-8-2-5-17(11-20)14-29)27-24(26-22)21-9-3-6-18(12-21)15-30/h1-12,28-30H,13-15H2 |
Clave InChI |
NQQXMZFFORWTSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)CO)C4=CC=CC(=C4)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
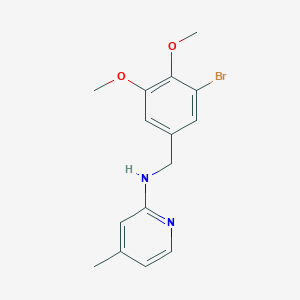
![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)
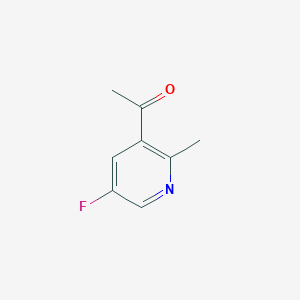


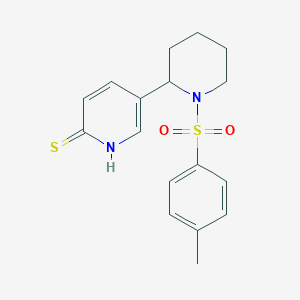


![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)
